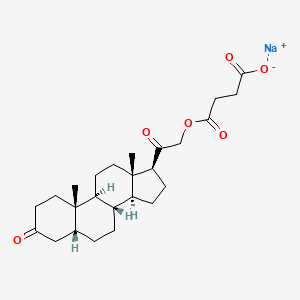

Ganglioside GM2 (d18:1/26:0)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

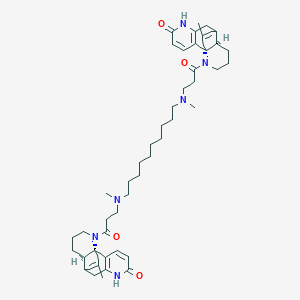

Ganglioside GM2 (D18:1/26:0), also known as ganglioside GM2 or ii3neuacggose3cer, belongs to the class of organic compounds known as galnacb1-4galb1-4glc- (ganglio series). These are neutral glycosphingolipids in which the root sequence is GalNAcb1-4Galb1-4Glc. Ganglioside GM2 (D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ganglioside GM2 (D18:1/26:0) has been found in human brain tissue, and has also been primarily detected in breast milk. Within the cell, ganglioside GM2 (D18:1/26:0) is primarily located in the membrane (predicted from logP) and endosome.

Ganglioside GM2 (d18:1/26:0) is a glycosylceramide.

Scientific Research Applications

Role in Neurodegenerative Diseases

Gangliosides, including GM2, are crucial in the nervous system's structure and function. Research has shown that abnormalities in ganglioside metabolism can lead to neurodegenerative diseases. For instance, GM2 accumulates in Tay-Sachs disease due to defective lysosomal enzymes responsible for its degradation, leading to neurodegeneration. Advanced analytical methods like mass spectrometry have been employed to profile gangliosides in neurological conditions, providing insights into their roles in disease mechanisms and potential therapeutic targets (Robu et al., 2016; Sandhoff & Harzer, 2013).

Diagnostic and Therapeutic Applications in Cancer

Ganglioside GM2 has been identified as a tumor-associated antigen in various cancers, including melanoma and neuroblastoma. It is involved in tumor cell proliferation, migration, and immune evasion. Targeting GM2 with monoclonal antibodies has emerged as a promising therapeutic strategy, as these antibodies can induce direct tumor cell death and enhance the efficacy of conventional cancer treatments (Horwacik & Rokita, 2015; Ozkaynak et al., 2000).

Impact on Metabolic Disorders

Studies have shown that gangliosides, including GM2, can influence insulin sensitivity and metabolic pathways. Mice lacking GM3 synthase, and by extension unable to synthesize GM2, displayed enhanced insulin sensitivity and resistance to diet-induced obesity. This suggests that GM2 might play a role in regulating insulin receptor function and could be a target for treating metabolic disorders like type 2 diabetes (Yamashita et al., 2003).

Applications in Neuroscience Research

Ganglioside GM2 has been extensively studied in the context of neuronal development and function. Its distribution and alterations in the brain have been linked to various aspects of neurobiology, from cell differentiation and survival to synaptic function. Techniques such as imaging mass spectrometry have been utilized to map the distribution of GM2 and other gangliosides in the brain, providing valuable insights into their neurobiological functions and the impact of their dysregulation in diseases (Weishaupt et al., 2015; Caughlin et al., 2017).

Insights from Analytical Chemistry

Advancements in analytical chemistry, particularly mass spectrometry, have enabled detailed profiling and structural analysis of gangliosides like GM2. This has not only facilitated a deeper understanding of their biological functions but also aided in the identification of ganglioside patterns associated with diseases, paving the way for novel diagnostic markers and therapeutic targets (Zamfir et al., 2011; Gantner et al., 2014).

properties

Product Name |

Ganglioside GM2 (d18:1/26:0) |

|---|---|

Molecular Formula |

C75H137N3O26 |

Molecular Weight |

1496.9 g/mol |

IUPAC Name |

(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C75H137N3O26/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42-58(88)78-51(52(85)41-39-37-35-33-31-29-18-16-14-12-10-8-6-2)48-97-72-65(93)64(92)67(56(46-81)99-72)101-73-66(94)70(68(57(47-82)100-73)102-71-60(77-50(4)84)63(91)62(90)55(45-80)98-71)104-75(74(95)96)43-53(86)59(76-49(3)83)69(103-75)61(89)54(87)44-79/h39,41,51-57,59-73,79-82,85-87,89-94H,5-38,40,42-48H2,1-4H3,(H,76,83)(H,77,84)(H,78,88)(H,95,96)/b41-39+/t51-,52+,53-,54+,55+,56+,57+,59+,60+,61+,62-,63+,64+,65+,66+,67+,68-,69?,70+,71-,72+,73-,75-/m0/s1 |

InChI Key |

MSUCTRZPJLOZLE-KKBFWMGOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

physical_description |

Solid |

solubility |

Insoluble |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

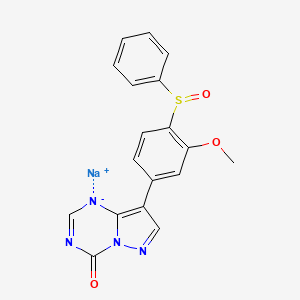

![sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B1260238.png)

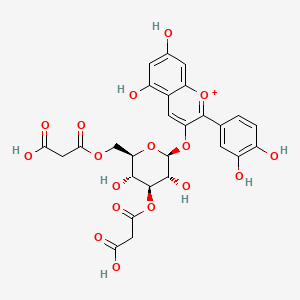

![(2S,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)-2-iodophenyl]-N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1260242.png)

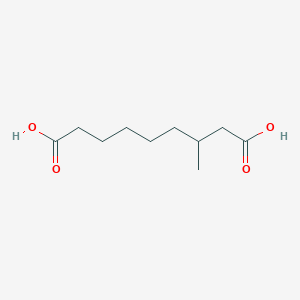

![[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)

![Pyrazolo[1,5-f]phenanthridine](/img/structure/B1260251.png)